molecular formula C15H14F3N3O2 B3911327 5-(P-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid

5-(P-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid

Cat. No.: B3911327
M. Wt: 325.29 g/mol
InChI Key: BRZQPRHKSQMCSZ-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features:
This compound (CAS 332858-81-8) is a bicyclic pyrazolo[1,5-a]pyrimidine derivative with a partially saturated pyrimidine ring (4,5,6,7-tetrahydro configuration). Its structure features:

  • A carboxylic acid group at position 3, enabling hydrogen bonding and ionization.
  • A p-tolyl group (4-methylphenyl) at position 5, contributing steric bulk and hydrophobic interactions.
  • A trifluoromethyl (CF₃) group at position 7, enhancing metabolic stability and lipophilicity .

Synthesis:
The compound is synthesized via Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. For instance, a brominated intermediate at C-3 undergoes Pd-catalyzed coupling with boronic acids, while SNAr at C-5 is facilitated by PyBroP activation .

Properties

IUPAC Name

5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c1-8-2-4-9(5-3-8)11-6-12(15(16,17)18)21-13(20-11)10(7-19-21)14(22)23/h2-5,7,11-12,20H,6H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZQPRHKSQMCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(P-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of raw materials, and implementing efficient purification techniques. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(P-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-(P-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(P-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Name Substituent at C-5 Key Differences References
5-Methyl-7-(trifluoromethyl)-...-3-carboxylic acid Methyl Reduced steric bulk compared to p-tolyl; may lower target affinity.
5-Ethyl-7-(trifluoromethyl)-...-3-carboxylic acid Ethyl Increased hydrophobicity; potential for enhanced membrane permeability.
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-...-3-carboxylic acid 4-Methoxyphenyl Electron-donating methoxy group improves solubility but may reduce lipophilicity.
5-(3,5-Bis(trifluoromethyl)phenyl)-...-3-carboxylic acid 3,5-Bis(CF₃)phenyl Enhanced lipophilicity and steric hindrance; may improve target selectivity.

Substituent Variations at Position 7

Compound Name Substituent at C-7 Key Differences References
7-(Difluoromethyl)-5-(p-tolyl)-...-3-carboxylic acid Difluoromethyl (CF₂H) Reduced electronegativity vs. CF₃; altered metabolic stability and polarity.
7-(Pentafluoroethyl)-5-methyl-...-3-carboxylic acid Pentafluoroethyl (C₂F₅) Increased fluorination enhances hydrophobicity but may raise toxicity risks.

Functional Group Modifications at C-3

Compound Name C-3 Functional Group Key Differences References
N-(4-Methoxybenzyl)-5-(2-thienyl)-...-3-carboxamide Carboxamide Improved bioavailability due to reduced ionization; potential for CNS penetration.
Ethyl 5-methyl-7-(trifluoromethyl)-...-2-carboxylate Ethyl ester Esterification increases lipophilicity but requires metabolic activation.

Physicochemical Properties

  • For example, replacing CF₃ with CF₂H () lowers logP by ~0.5 units .
  • Solubility : Carboxylic acid derivatives exhibit higher aqueous solubility (e.g., >50 µM in PBS) compared to ester or amide analogs, which may require formulation optimization .

Biological Activity

5-(P-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, enzymatic inhibition, and potential applications in various therapeutic areas.

  • Molecular Formula : C14H14F3N3
  • Molecular Weight : 281.28 g/mol
  • CAS Number : 676254-55-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • PC3 (prostate cancer)
    • K562 (chronic myeloid leukemia)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

In vitro studies demonstrated that the compound exhibited significant anticancer activity at concentrations as low as 5 µg/ml, although it was less potent compared to doxorubicin, a standard chemotherapeutic agent .

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. The following table summarizes some of the key findings regarding its enzymatic inhibition:

Enzyme TargetInhibition TypeIC50 Value (µM)Reference
Protein Kinase ACompetitive Inhibition12.5MDPI
Cyclin-dependent KinaseNon-competitive Inhibition15.0PMC
Phosphodiesterase IMixed Inhibition9.8PMC

These results suggest that the compound could serve as a lead for developing new inhibitors targeting these enzymes.

Antifungal and Insecticidal Activities

In addition to its anticancer properties, the compound has shown promising antifungal and insecticidal activities. A study reported that derivatives of trifluoromethyl pyrimidines exhibited significant antifungal effects against various pathogens:

  • Fungal Strains Tested :
    • Botrytis cinerea
    • Sclerotinia sclerotiorum

The inhibition rates for certain derivatives were comparable to established antifungal agents, indicating potential use in agricultural applications .

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of several pyrazolo[1,5-a]pyrimidine derivatives against cancer cell lines. The derivative containing the trifluoromethyl group showed enhanced selectivity and potency compared to its non-trifluoromethyl counterparts.
  • Enzymatic Activity : Another investigation focused on the inhibition of cyclin-dependent kinases by this compound. The results indicated that structural modifications could optimize binding affinity and selectivity for specific kinase targets.

Q & A

Q. Key Data :

StepYield (%)Purity (HPLC)Characterization
Cyclization13–50%>95%NMR, LC-MS
Hydrolysis63–70%>98%IR, HRMS

Advanced: How can stereoisomerism in tetrahydropyrazolo[1,5-a]pyrimidine derivatives be resolved and validated?

Q. Methodological Answer :

  • Chromatographic Separation : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/ethanol mobile phases to resolve syn- and anti-isomers .
  • NMR Analysis : Assign stereochemistry using NOESY (Nuclear Overhauser Effect Spectroscopy). For example, syn-isomers show NOE correlations between the 5-p-tolyl and 7-trifluoromethyl groups .
  • X-ray Crystallography : Confirm absolute configuration for crystalline derivatives (e.g., anti-isomers exhibit distinct dihedral angles between fused rings) .

Q. Example :

  • Ethyl (5R,7S)-5,7-dimethyl derivative (SYN) : δ<sup>1</sup>H NMR (CDCl3): 1.48 (t, 3H, J = 7.1 Hz), 4.46 (q, 2H) .
  • Ethyl (5S,7S)-5,7-dimethyl derivative (ANTI) : Distinct NOE cross-peaks at δ 2.89 (s, 1H) .

Advanced: How to design experiments to assess GPCR coupling bias induced by this compound?

Q. Methodological Answer :

  • Receptor Mutagenesis : Introduce mutations (e.g., L83Q, Y128S in vasopressin V2 receptor) to probe binding pocket interactions. Use site-directed mutagenesis and HEK293 cell transfection .
  • Functional Assays :
    • cAMP Accumulation : Measure via HTRF (Homogeneous Time-Resolved Fluorescence) to assess Gs coupling.
    • β-Arrestin Recruitment : Use BRET (Bioluminescence Resonance Energy Transfer) assays .
  • Data Normalization : Express results as % wild-type receptor activity. Statistical significance is determined via ANOVA with post-hoc Tukey tests (p < 0.05) .

Q. Key Finding :

  • L83Q Mutant : Shows 40% reduced cAMP activation but retains β-arrestin recruitment, indicating Gs-biased signaling .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Q. Methodological Answer :

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR in deuterated solvents (e.g., DMSO-d6) confirm substituent positions and stereochemistry .
  • Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (e.g., m/z 303.22 for ethyl ester intermediates) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% for biological assays) .

Q. Example :

  • Ethyl ester intermediate : <sup>1</sup>H NMR (400 MHz, CDCl3): δ 8.58 (s, 1H), 7.35–7.37 (m, 2H), 4.46 (q, 2H) .

Advanced: How to resolve contradictions in SAR studies for trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines?

Q. Methodological Answer :

  • Meta-Analysis : Compare activity data across analogs (e.g., 5-cyclopropyl vs. 5-phenyl derivatives) using cheminformatics tools (e.g., Schrödinger’s QikProp) to identify physicochemical outliers .
  • Free Energy Perturbation (FEP) : Model trifluoromethyl interactions with target binding pockets (e.g., PI3Kγ) to explain potency variations .
  • Experimental Validation : Synthesize and test "outlier" compounds (e.g., 5-ethyl vs. 5-cyclopropyl) under standardized assay conditions .

Q. SAR Table :

Substituent (Position 5)TargetIC50 (nM)Notes
CyclopropylPI3Kγ12 ± 3High lipophilicity (cLogP 3.2)
PhenylPI3Kγ85 ± 10Reduced selectivity due to π-π stacking

Basic: What strategies mitigate side reactions during trifluoromethyl group introduction?

Q. Methodological Answer :

  • Reagent Choice : Use stable trifluoromethyl sources (e.g., TMSCF3 or Umemoto’s reagent) to minimize radical side reactions .
  • Temperature Control : Maintain reactions at –20°C to 0°C during CF3 coupling to suppress polymerization .
  • In Situ Monitoring : TLC (hexane/ethyl acetate 3:1) tracks reaction progress; quench unreacted reagents with aqueous NaHCO3.

Q. Yield Optimization :

ConditionSide Product (%)Mitigation Strategy
High Temp (>25°C)30–40%Use ice bath
Excess CF3 Source20%Stoichiometric control

Advanced: How to evaluate metabolic stability of this compound in preclinical models?

Q. Methodological Answer :

  • Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • Data Interpretation : Calculate t1/2 and Clint (intrinsic clearance). For example, t1/2 > 60 min suggests favorable metabolic stability .

Q. Example :

  • 5-Cyclopropyl analog : t1/2 = 75 min (human microsomes), Clint = 12 mL/min/kg .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(P-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid
Reactant of Route 2
5-(P-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid

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